3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both thiazole and pyrazine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it effective as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to its combination of thiazole and pyrazine rings, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings .
Properties
CAS No. |
63012-89-5 |
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Molecular Formula |
C8H7ClN4OS |
Molecular Weight |
242.69 g/mol |
IUPAC Name |
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C8H7ClN4OS/c9-6-5(10-1-2-11-6)7(14)13-8-12-3-4-15-8/h1-2H,3-4H2,(H,12,13,14) |
InChI Key |
JIZKNJQBIYIWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=NC=CN=C2Cl |
Origin of Product |
United States |
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